REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[cH:4][c:5]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[c:6]([NH:8][c:9]2[c:10]([N+:15](=[O:16])[O-:17])[cH:11][cH:12][cH:13][cH:14]2)[s:7]1.[CH3:25][CH2:26][OH:27].[Na+:24].[OH-:23].[OH2:28]>>[CH2:1]([CH3:2])[c:3]1[cH:4][c:5]([C:18](=[O:19])[OH:20])[c:6]([NH:8][c:9]2[c:10]([N+:15](=[O:16])[O-:17])[cH:11][cH:12][cH:13][cH:14]2)[s:7]1
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Name
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CCOC(=O)c1cc(CC)sc1Nc1ccccc1[N+](=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(CC)sc1Nc1ccccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCc1cc(C(=O)O)c(Nc2ccccc2[N+](=O)[O-])s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |